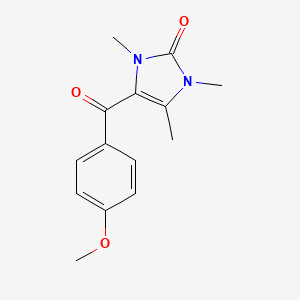
N''-Morpholin-4-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-Morpholin-4-ylguanidine is a chemical compound that features a guanidine group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N’'-Morpholin-4-ylguanidine can be synthesized through several methods. One common approach involves the reaction of 4-morpholinoaniline with cyanamide in the presence of hydrochloric acid and ethanol. The reaction is typically carried out at 0°C and then refluxed for 10 hours . Another method involves the guanylation of amines with cyanamide using catalytic amounts of scandium (III) triflate under mild conditions in water .
Industrial Production Methods
Industrial production methods for N’'-Morpholin-4-ylguanidine often involve the use of scalable and efficient catalytic processes. For example, the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines has been shown to be highly efficient and compatible with a wide range of solvents and substrates .
Chemical Reactions Analysis
Types of Reactions
N’'-Morpholin-4-ylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N’'-Morpholin-4-ylguanidine into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’'-Morpholin-4-ylguanidine include hydrogen chloride, ethanol, and cyanamide . Reaction conditions often involve specific temperatures and catalysts to achieve the desired products.
Major Products Formed
The major products formed from the reactions of N’'-Morpholin-4-ylguanidine depend on the type of reaction and the reagents used. For example, guanylation reactions typically yield trisubstituted guanidines .
Scientific Research Applications
N’'-Morpholin-4-ylguanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’'-Morpholin-4-ylguanidine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to target proteins and enzymes, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’'-Morpholin-4-ylguanidine include other guanidine derivatives and morpholine-containing compounds. Examples include:
Uniqueness
N’'-Morpholin-4-ylguanidine is unique due to its combination of a guanidine group and a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75426-22-1 |
|---|---|
Molecular Formula |
C5H12N4O |
Molecular Weight |
144.18 g/mol |
IUPAC Name |
2-morpholin-4-ylguanidine |
InChI |
InChI=1S/C5H12N4O/c6-5(7)8-9-1-3-10-4-2-9/h1-4H2,(H4,6,7,8) |
InChI Key |
IXUYISWDRMQAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)

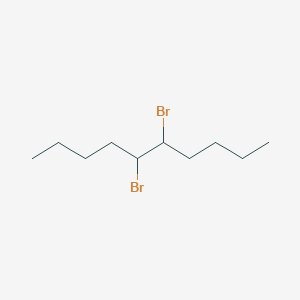
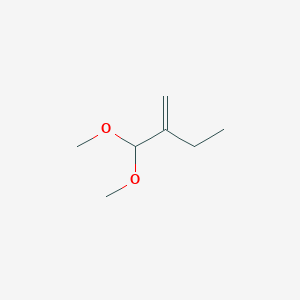

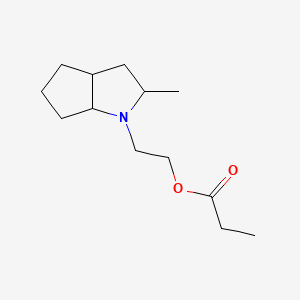


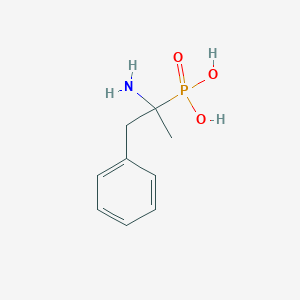

![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
